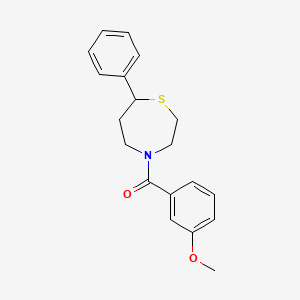

Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a chemical compound. It is a derivative of quinoline, a heterocyclic compound that is an important construction motif for the development of new drugs . Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities .

科学的研究の応用

Synthesis and Optoelectronic Properties

A study by Wu et al. (2018) describes a rhodium-catalyzed annulation process that produces pyrano[4,3,2-ij]isoquinoline derivatives. This process features dual ortho-C-H functionalization and dual cyclization, yielding compounds with tested optoelectronic properties, suggesting potential applications in electronic materials and devices Wu et al., 2018.

Organic Light-Emitting Devices (OLEDs)

Li et al. (2005) developed a new branched carbazole derivative, highlighting its use as a hole-transporting material in OLEDs. The compound demonstrated high performance, comparable to conventional materials, but with higher thermal stability, suggesting its utility in high-temperature OLED applications Li et al., 2005.

Novel Synthesis Approaches

Bujok et al. (2010) presented a novel synthesis route for 3-aminoquinoline carboxylic acid derivatives from nitroarenes and protected ethyl aminocrotonate. This method offers a versatile approach to accessing diversely substituted 3-aminoquinolines, potentially useful for various pharmaceutical and chemical research applications Bujok et al., 2010.

Bifunctional Organocatalysis

Yarhosseini et al. (2016) explored the use of tetraethylammonium 2-(carbamoyl)benzoate as a bifunctional organocatalyst for synthesizing biologically active Hantzsch 1,4-dihydropyridine and polyhydroquinoline derivatives. This green, convenient approach suggests the compound's role in facilitating environmentally friendly chemical reactions Yarhosseini et al., 2016.

Antimicrobial Agents

Desai et al. (2007) synthesized new quinazolines with potential antimicrobial properties. This study illustrates the compound's role in developing new antimicrobial agents, showcasing its versatility in chemical synthesis aimed at addressing microbial resistance Desai et al., 2007.

特性

IUPAC Name |

ethyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-24-19(23)20-16-11-10-14-9-6-12-21(17(14)13-16)18(22)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYKWNISZZQXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-fluoropyridin-3-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2645295.png)

![(4R)-4-(4-Cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B2645296.png)

![Methyl 3-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645298.png)

![1-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2645305.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2645308.png)

![Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2645309.png)

![1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2645311.png)